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Compound of Interest

Compound Name: Theophylline EP impurity C

Cat. No.: B195704 Get Quote

This application note details a precise and robust High-Performance Liquid Chromatography

(HPLC) method for the quantification of Theophylline EP Impurity C (1,3-Dimethyluric Acid) in

Theophylline active pharmaceutical ingredient (API). This method is based on the European

Pharmacopoeia (EP) monograph for Theophylline and is suitable for researchers, scientists,

and drug development professionals in a quality control environment.

Introduction

Theophylline, a methylxanthine derivative, is widely used for its bronchodilator effects in the

treatment of respiratory diseases. During its synthesis and storage, impurities can arise, which

must be monitored and controlled to ensure the safety and efficacy of the drug product. The

European Pharmacopoeia specifies limits for several related substances, including Impurity C,

chemically known as 1,3-dimethyluric acid. Accurate and reliable quantification of these

impurities is a critical aspect of quality control. This document provides a detailed protocol for

an HPLC method designed for this purpose.

Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HPLC method

described.
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Parameter Result

Retention Time of Theophylline ~ 6.0 min

Retention Time of Impurity C ~ 1.8 min (Relative Retention ~0.3)

Resolution (Theophylline & nearest peak) > 2.0

Linearity (R²) > 0.999

Limit of Detection (LOD) Typically < 0.01%

Limit of Quantification (LOQ) Typically < 0.05%

Wavelength 272 nm

Experimental Protocol
This protocol is adapted from the European Pharmacopoeia monograph for Theophylline.[1]

1. Materials and Reagents

Theophylline EP Reference Standard

Theophylline EP Impurity C CRS

Acetonitrile (HPLC grade)

Sodium acetate (Analytical grade)

Glacial acetic acid (Analytical grade)

Water (HPLC grade)

Theophylline API sample for testing

2. Chromatographic Conditions
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Parameter Specification

Column
Octadecylsilyl silica gel for chromatography

(C18), 7 µm, 4.0 mm x 250 mm

Mobile Phase

Mix 7 volumes of acetonitrile and 93 volumes of

a 1.36 g/L solution of sodium acetate containing

5.0 mL/L of glacial acetic acid.[1]

Flow Rate 2.0 mL/min[1]

Injection Volume 20 µL[1]

Column Temperature Ambient

Detection UV Spectrophotometer at 272 nm[1]

Run Time 3.5 times the retention time of Theophylline[1]

3. Preparation of Solutions

Test Solution: Dissolve an accurately weighed quantity of the Theophylline sample in the

mobile phase to obtain a final concentration of 1.0 mg/mL.

Reference Solution (a) (0.1%): Dilute the Test Solution with the mobile phase to obtain a

concentration of 0.001 mg/mL.

Reference Solution (b) (System Suitability): Prepare a solution containing 0.1 mg/mL of

Theophylline EP RS and 0.1 mg/mL of Theobromine RS in the mobile phase. Dilute this

solution 1 to 10 with the mobile phase. This is used to ensure adequate resolution between

Theophylline and other related substances.

4. System Suitability

Inject Reference Solution (b). The resolution between the peaks due to theobromine and

theophylline should be a minimum of 2.0.[1] The relative retention time for Impurity C with

respect to Theophylline is approximately 0.3.[1]

5. Analysis
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Inject the Test Solution and Reference Solution (a) into the chromatograph.

6. Calculation

The percentage of Impurity C in the Theophylline sample is calculated using the area of the

principal peak from the chromatogram of Reference Solution (a) (representing 0.1%).

Limit for Impurity C: Not more than the area of the principal peak in the chromatogram

obtained with reference solution (a) (0.1%).[1]

Workflow and Process Diagrams
The following diagrams illustrate the key processes involved in the quantification of

Theophylline EP Impurity C.
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Caption: Experimental workflow for HPLC analysis.
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Caption: Logical relationship of the analytical process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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